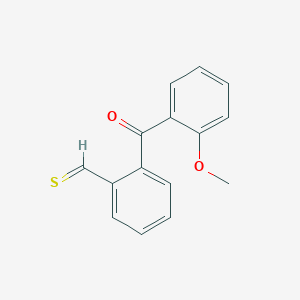

2-(2-Methoxybenzoyl)thiobenzaldehyde

Description

Properties

Molecular Formula |

C15H12O2S |

|---|---|

Molecular Weight |

256.3 g/mol |

IUPAC Name |

2-(2-methoxybenzoyl)thiobenzaldehyde |

InChI |

InChI=1S/C15H12O2S/c1-17-14-9-5-4-8-13(14)15(16)12-7-3-2-6-11(12)10-18/h2-10H,1H3 |

InChI Key |

MZSSCDXGSJDPFX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2C=S |

Origin of Product |

United States |

Preparation Methods

Reaction Step

- Reagents : 2-methoxybenzoyl chloride or 2-methoxybenzoyl-substituted halobenzaldehyde as the electrophilic substrate; thiophenol or substituted thiol as the nucleophile.

- Catalyst : A base such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) to deprotonate the thiol and facilitate nucleophilic attack.

- Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide, or dimethyl sulfoxide (DMSO) are preferred to dissolve reagents and promote the reaction.

- Conditions : The reaction mixture is heated and stirred at temperatures ranging from 70°C to 120°C for 10 to 24 hours under an inert atmosphere (dry air or nitrogen) to prevent oxidation.

- Molar Ratios : The molar ratio of thiol to halogenated benzaldehyde is typically maintained between 1.2:1 to 1.4:1 to ensure complete substitution.

Post-Reaction Workup

- Quenching : The reaction is quenched by adding water to deactivate residual reagents.

- Extraction : The product is extracted using non-polar organic solvents such as diethyl ether, ethyl acetate, dichloromethane, or petroleum ether.

- Solvent Removal : The organic solvent is evaporated under reduced pressure to yield a crude oil.

- Purification : The crude product is dissolved in a recrystallization solvent at room temperature and cooled to between -10°C and -30°C to precipitate the pure compound.

- Isolation : The solid is filtered, washed, and dried to obtain pure 2-(2-methoxybenzoyl)thiobenzaldehyde.

| Parameter | Typical Range / Details | Notes |

|---|---|---|

| Thiol reagent | Thiophenol or substituted thiol | For methoxy derivative, 2-methoxybenzoyl halide used |

| Electrophile | 2-Methoxybenzoyl chloride or 2-methoxybenzoyl halobenzaldehyde | Halogenated benzaldehyde derivative |

| Catalyst | Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) | Base catalyst for nucleophilic substitution |

| Solvent | N,N-Dimethylformamide (DMF), N,N-diethylformamide, or DMSO | Polar aprotic solvents preferred |

| Temperature | 70–120 °C | Heating under inert atmosphere |

| Reaction Time | 10–24 hours | Sufficient for complete reaction |

| Molar Ratio (Thiol:Halide) | 1.2–1.4 : 1 | Excess thiol to drive reaction |

| Quenching Agent | Water | To stop reaction |

| Extraction Solvent | Diethyl ether, ethyl acetate, dichloromethane, petroleum ether | Non-polar solvents for extraction |

| Purification Temperature | -10 to -30 °C | For recrystallization |

| Yield | Typically high, >80% | Dependent on reaction conditions |

| Purity | High purity after recrystallization | Confirmed by filtration and drying |

- The use of potassium carbonate as a catalyst in polar aprotic solvents such as DMF is critical for achieving high yields and purity, as it efficiently deprotonates the thiol and promotes nucleophilic substitution on the halogenated benzaldehyde ring.

- The reaction temperature and time are optimized to balance reaction completion and minimize side reactions or decomposition.

- Post-reaction aqueous quenching and organic solvent extraction provide an effective method for isolating the product from reaction byproducts.

- Recrystallization at low temperatures (-10 to -30 °C) significantly improves the purity of the final compound by precipitating the desired product while leaving impurities in solution.

- The method is scalable and adaptable for various substituted thiobenzaldehydes, including methoxy-substituted derivatives, making it versatile for synthetic applications.

The preparation of this compound primarily employs nucleophilic substitution of a halogenated benzaldehyde derivative with a thiol under basic catalysis in polar aprotic solvents. The reaction parameters such as catalyst choice, solvent, temperature, and molar ratios are crucial for high yield and purity. Post-reaction workup involving aqueous quenching, organic extraction, and recrystallization ensures isolation of the pure compound. This method is well-supported by research on related thio-benzaldehyde compounds and provides a reliable synthetic route for this compound class.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxybenzoyl)thiobenzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thioalcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioalcohols.

Scientific Research Applications

2-(2-Methoxybenzoyl)thiobenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Methoxybenzoyl)thiobenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Properties

- Reactivity : The thiobenzaldehyde moiety exhibits heightened electrophilicity compared to standard aldehydes due to sulfur’s electron-withdrawing effects, enabling participation in cycloadditions and "ene" reactions .

- Applications : Primarily used in synthesizing heterocyclic compounds (e.g., thiazoles, oxathioles) and as a precursor for pharmaceuticals or agrochemicals.

Comparison with Structurally Similar Compounds

2-[(2-Methoxyphenyl)ethynyl]benzaldehyde

Structure: Features a methoxyphenyl-ethynyl group attached to benzaldehyde. Synthesis: Prepared via Sonogashira coupling of 2-iodobenzaldehyde with 1-ethynyl-2-methoxybenzene, using Pd catalysts and CuI . Key Differences:

2-(2-Methoxyphenyl)-thiazole-4-carbaldehyde

Structure: Contains a thiazole ring substituted with methoxyphenyl and carbaldehyde groups. Synthesis: Not detailed in evidence, but thiazole synthesis typically involves Hantzsch condensation. Key Differences:

Thiobenzaldehyde (Unsubstituted)

Structure : Simplest thiobenzaldehyde (C₆H₅CHS).

Synthesis : Generated via thermolysis of alkyl thiosulfinates or desyl thiocyanate decomposition .

Key Differences :

- Reactivity : Lacks the methoxybenzoyl group, reducing steric hindrance and electronic modulation. Reacts faster in Diels-Alder reactions but is less stable .

Data Table: Structural and Functional Comparison

Research Findings and Reactivity Insights

- Cycloaddition Reactivity : this compound participates in [4+2] cycloadditions with dienes (e.g., anthracene) more efficiently than unsubstituted thiobenzaldehyde due to stabilization of the transition state by the methoxy group .

- Electronic Effects : The methoxybenzoyl group moderates the electrophilicity of the thiocarbonyl, reducing side reactions (e.g., polymerization) compared to thiobenzaldehyde .

- Biological Relevance : Thiazole derivatives (e.g., 2-(2-Methoxyphenyl)-thiazole-4-carbaldehyde) show higher antimicrobial activity than thiobenzaldehyde-based compounds, highlighting the impact of heterocyclic cores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.